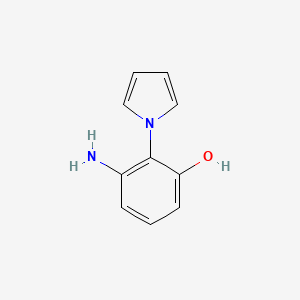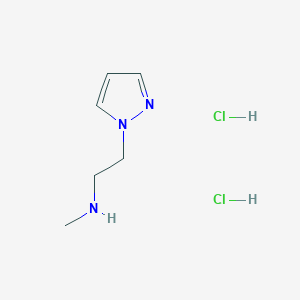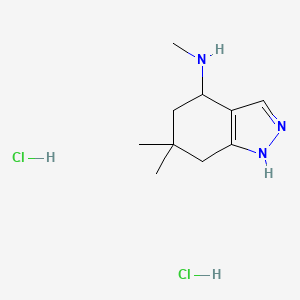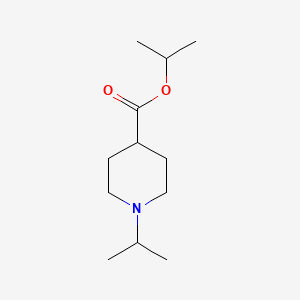
3-Amino-2-(1H-pyrrol-1-yl)phénol
Vue d'ensemble
Description
3-Amino-2-(1H-pyrrol-1-yl)phenol is an organic compound that features both an amino group and a pyrrole ring attached to a phenol moiety
Applications De Recherche Scientifique
3-Amino-2-(1H-pyrrol-1-yl)phenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that nitrogen-containing heterocycles, like pyrrole, are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Compounds with similar structures have shown a wide range of biological activities, suggesting that 3-amino-2-(1h-pyrrol-1-yl)phenol may have similar effects .
Analyse Biochimique
Biochemical Properties
3-Amino-2-(1H-pyrrol-1-yl)phenol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often involve the binding of 3-Amino-2-(1H-pyrrol-1-yl)phenol to the active sites of these enzymes, potentially altering their activity and influencing cellular redox states .
Cellular Effects
The effects of 3-Amino-2-(1H-pyrrol-1-yl)phenol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, 3-Amino-2-(1H-pyrrol-1-yl)phenol can modulate the expression of genes related to the p53 signaling pathway, thereby affecting cell cycle regulation and apoptosis . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 3-Amino-2-(1H-pyrrol-1-yl)phenol exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, influencing their function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to changes in gene expression and cellular responses. Additionally, 3-Amino-2-(1H-pyrrol-1-yl)phenol can activate or inhibit signaling pathways by interacting with key signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-2-(1H-pyrrol-1-yl)phenol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Amino-2-(1H-pyrrol-1-yl)phenol remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic changes in cellular processes, such as sustained alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Amino-2-(1H-pyrrol-1-yl)phenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular function. At high doses, it can induce toxic or adverse effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity .
Metabolic Pathways
3-Amino-2-(1H-pyrrol-1-yl)phenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and cellular metabolism. For example, it can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing metabolic flux and metabolite levels. These interactions highlight the compound’s role in maintaining cellular homeostasis and protecting cells from oxidative damage .
Transport and Distribution
Within cells and tissues, 3-Amino-2-(1H-pyrrol-1-yl)phenol is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and its biological activity. For instance, binding to transport proteins can enhance the compound’s stability and prolong its effects within the cell .
Subcellular Localization
The subcellular localization of 3-Amino-2-(1H-pyrrol-1-yl)phenol is crucial for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. This localization is essential for the compound’s role in modulating cellular processes and maintaining cellular health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(1H-pyrrol-1-yl)phenol can be achieved through several synthetic routes. One common method involves the condensation of 2-aminophenol with pyrrole under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-2-(1H-pyrrol-1-yl)phenol may involve large-scale batch reactions using similar condensation techniques. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-(1H-pyrrol-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the amino group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenol or pyrrole rings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-(1H-pyrrol-1-yl)phenol
- 3-Amino-4-(1H-pyrrol-1-yl)phenol
- 2-Amino-5-(1H-pyrrol-1-yl)phenol
Uniqueness
3-Amino-2-(1H-pyrrol-1-yl)phenol is unique due to the specific positioning of the amino and pyrrole groups on the phenol ring. This arrangement allows for distinct chemical reactivity and biological interactions compared to its isomers and other similar compounds.
Propriétés
IUPAC Name |
3-amino-2-pyrrol-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-8-4-3-5-9(13)10(8)12-6-1-2-7-12/h1-7,13H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLRNBIIZZKKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC=C2O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1405725.png)
![7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1405726.png)
![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1405728.png)


![[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405735.png)
![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/structure/B1405737.png)

![(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405739.png)
![3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B1405742.png)

![4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405744.png)
![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1405745.png)

